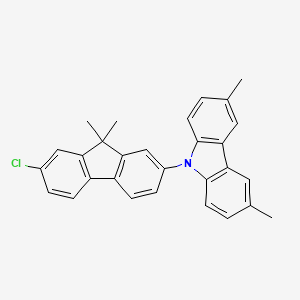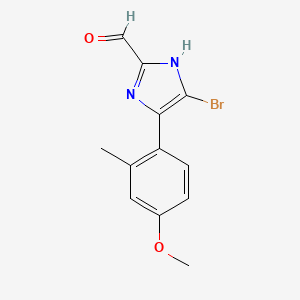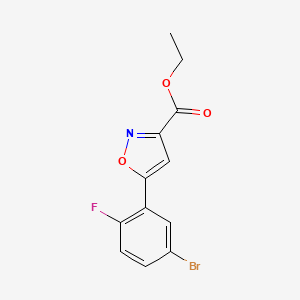
2-Amino-2-oxo-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-oxo-1-phenylethyl acetate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is also known by its IUPAC name, Benzeneacetamide, α-(acetyloxy)- . This compound is characterized by its unique structure, which includes an amino group, a keto group, and a phenyl group attached to an acetate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxo-1-phenylethyl acetate typically involves the reaction of benzeneacetamide with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . The reactions are typically conducted under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenylethyl acetates .
Scientific Research Applications
2-Amino-2-oxo-1-phenylethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-2-oxo-1-phenylethyl acetate include:
Phenoxy acetamide: Known for its pharmacological activities and potential therapeutic applications.
Indole derivatives: These compounds have diverse biological activities and are used in medicinal chemistry.
Quinoline derivatives: These compounds are significant in the synthesis of pharmaceuticals and have various biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
CAS No. |
6635-16-1 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2-amino-2-oxo-1-phenylethyl) acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,13) |
InChI Key |
FCZWNTWSYOQRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
![3-[4-(4-Boc-1-piperazinyl)phenyl]piperidine-2,6-dione](/img/structure/B13692768.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)

![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)







